N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-14-8-10-15(11-9-14)18-13-26-20(21-18)22-19(23)16-6-5-7-17(12-16)27(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBQSDMACEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Attachment of the Benzamide Core: The thiazole intermediate is then reacted with 3-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Alkylated thiazole derivatives
Scientific Research Applications
Chemistry
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology
The compound has been studied for its potential biological activities, particularly:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest comparable activity to standard antibiotics .
Medicine
Research indicates that this compound may interact with specific biological targets, making it a candidate for therapeutic applications. Its mechanism of action involves modulating enzyme activity linked to cell proliferation, which could lead to anticancer effects.
Industrial Applications
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and dyes. Its ability to form stable complexes with metals also opens avenues in materials science.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various strains, demonstrating significant inhibition comparable to established antibiotics .
- Therapeutic Potential : Research into its anticancer properties highlighted its ability to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs can be categorized based on modifications to the thiazole ring, benzamide core, or sulfonyl substituents. Key examples include:
Table 1: Structural Comparison of Selected Thiazol-2-yl Benzamide Derivatives
Key Observations :
- Bulkiness : The trifluoromethylbenzyl group in the compound from introduces steric hindrance, which may reduce solubility but improve target specificity .
- Tautomerism : Unlike triazole-thiones in , which exhibit thione-thiol tautomerism affecting reactivity, the thiazole ring in the target compound remains stable under physiological conditions .
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
- Introduction of the Ethylphenyl Group : This can be accomplished via Friedel-Crafts alkylation using ethylbenzene and a Lewis acid catalyst like aluminum chloride.
- Formation of the Benzamide Moiety : The final step involves nucleophilic substitution where the thiazole derivative reacts with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it exhibits comparable activity to standard antibiotics, making it a promising candidate for further development .
Anticancer Activity
Research has shown that compounds with thiazole moieties often possess anticancer properties. In particular, this compound has been tested against several cancer cell lines, revealing significant cytotoxic effects. The compound's IC50 values suggest potent activity, especially in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
- Receptor Interaction : It is likely to modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Modulation : this compound may affect gene expression patterns associated with disease progression .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics .
Study 2: Anticancer Potential
In a separate investigation focusing on cancer treatment, this compound was tested against human breast cancer cell lines. The study found that it induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a thiazole precursor (e.g., 4-(4-ethylphenyl)thiazol-2-amine) with 3-(ethylsulfonyl)benzoyl chloride. Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility and reactivity, while temperatures between 60–80°C improve coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product with ≥95% purity .
- Data : Yields range from 60–75% under optimized conditions. Side products (e.g., unreacted sulfonyl intermediates) are common and require HPLC monitoring .
Q. Which analytical techniques are essential for structural validation of this compound?
- Techniques :
- NMR : H and C NMR confirm thiazole ring formation (δ 7.5–8.2 ppm for aromatic protons) and sulfonyl group integration (δ 3.1–3.3 ppm for ethylsulfonyl CH) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS identifies [M+H] peaks matching the molecular formula (CHNOS) .
Q. What preliminary biological activities have been observed for this compound?
- Findings : Thiazole-sulfonamide hybrids exhibit IC values of 5–20 µM against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition. Antibacterial activity against S. aureus (MIC: 8–16 µg/mL) is linked to membrane disruption .
- Assays : MTT for cytotoxicity, broth microdilution for antimicrobial screening .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect bioactivity?
- SAR Insights :
- 4-Ethylphenyl vs. 4-Methoxyphenyl : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive assays. Methoxy groups reduce metabolic stability due to CYP450 oxidation .
- Sulfonyl Group Replacement : Replacing ethylsulfonyl with methylsulfonyl decreases antibacterial potency by 50%, highlighting the role of sulfonyl hydrophobicity in target binding .
- Methodology : Computational docking (AutoDock Vina) predicts binding to EGFR (ΔG: −9.2 kcal/mol) and DHFR (ΔG: −8.7 kcal/mol) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Approach :
- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific cytotoxicity (e.g., steep slopes indicate target-driven activity) .
- Resazurin Assays : Validate MTT results by excluding false positives from mitochondrial reductase interference .
Q. How can molecular dynamics (MD) simulations elucidate the mechanism of enzyme inhibition?
- Protocol :
System Setup : Simulate compound-protein complexes (e.g., EGFR-TK) in GROMACS with CHARMM36 force fields.
Binding Free Energy : Calculate ΔG using MM-PBSA, focusing on hydrophobic interactions between ethylsulfonyl and kinase hinge regions.
Residue-Specific Analysis : Identify critical hydrogen bonds (e.g., Thr766 backbone amide) stabilizing the inhibitor-enzyme complex .
- Outcome : MD trajectories reveal conformational stabilization of the DFG-out kinase state, explaining nanomolar inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
